

Independent Verification of Published Gosogliptin Efficacy Data: A Comparative Guide

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Compound of Interest

Compound Name: *Gosogliptin*

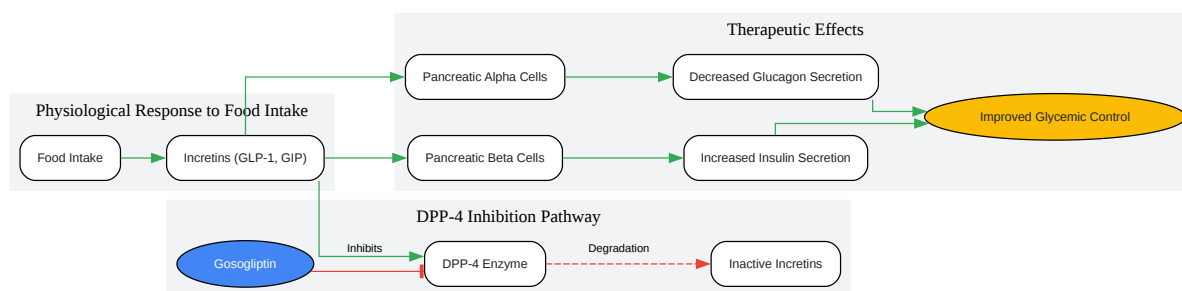
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This guide provides an objective comparison of the published efficacy data for **Gosogliptin**, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other commonly used alternatives in the same class for the treatment of type 2 diabetes mellitus. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of **Gosogliptin's** performance based on available clinical trial data.

Mechanism of Action of DPP-4 Inhibitors

Gosogliptin, like other gliptins, functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[1][2] By blocking DPP-4, **Gosogliptin** increases the levels of active incretins. This enhancement of incretin activity leads to several physiological effects that improve glycemic control: increased glucose-dependent insulin secretion from pancreatic beta cells, suppressed glucagon release from pancreatic alpha cells, and consequently, a reduction in hepatic glucose production.[2] A key advantage of this mechanism is its glucose-dependent nature, which reduces the risk of hypoglycemia.[1][2]



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Caption: Mechanism of action of **Gosogliptin** and other DPP-4 inhibitors.

Quantitative Efficacy Data Comparison

The following tables summarize the key efficacy endpoints from various clinical trials for **Gosogliptin** and other leading DPP-4 inhibitors. The primary efficacy measure is the change in glycated hemoglobin (HbA1c) from baseline.

Table 1: **Gosogliptin** Efficacy Data

Trial/Study	Treatment Arm	Baseline HbA1c (%)	Change in HbA1c from Baseline (%)	Comparator or	Comparator or Change in HbA1c (%)	Duration (weeks)
Nedosugova et al.[3]	Gosogliptin	8.61	-1.20	Vildagliptin	-1.36	12
PALITRA Study[4][5]	Gosogliptin Monotherapy	Not Specified	-0.95	Metformin	-1.03	24
PALITRA Study[4][5]	Gosogliptin + Metformin	Not Specified	-0.95	-	-	24

Table 2: Comparator DPP-4 Inhibitors Efficacy Data

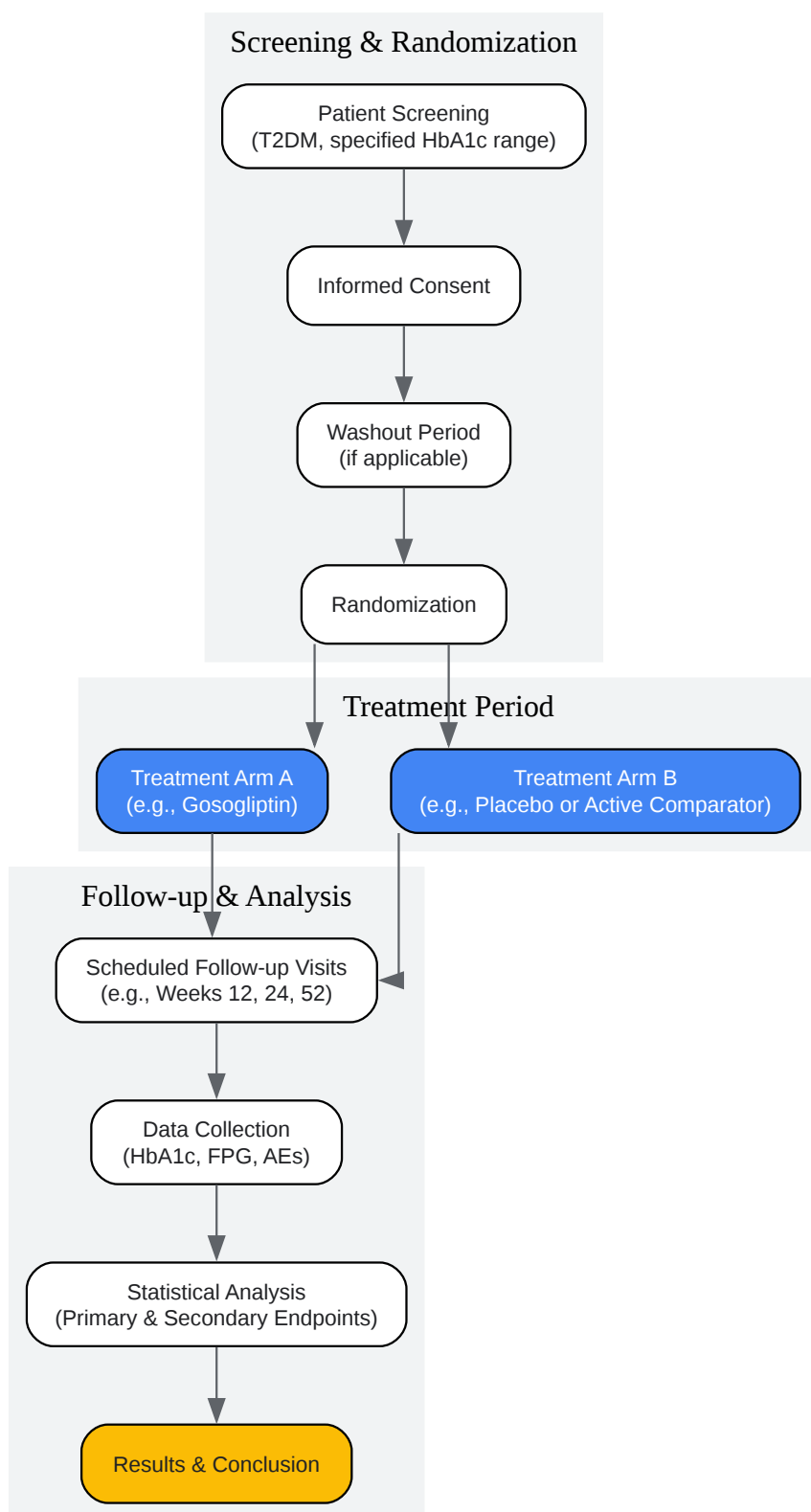
Drug	Trial/Study	Treatment Arm	Baseline HbA1c (%)	Placebo-Adjusted Change in HbA1c (%)	Duration (weeks)
Sitagliptin	Cochrane Review[6]	Sitagliptin vs. Placebo	Not Specified	-0.70	Not Specified
CompoSIT-R Study[7]	Sitagliptin 100 mg	7.7	-0.51 (vs. -0.36 for Dapagliflozin)	24	
Vildagliptin	Meta-analysis[8]	Vildagliptin 50mg vs. Placebo	Not Specified	-0.58	≥12
Meta-analysis[8]	Vildagliptin 100mg vs. Placebo	Not Specified	-0.77	≥12	
PROVIL-study[9][10]	Vildagliptin + Metformin	~7.6-7.9	-0.9 (absolute change)	24	
Saxagliptin	Meta-analysis[11][12]	Saxagliptin 5 mg vs. Control	~8.07-9.43	-0.55	12-24
Meta-analysis[13]	Saxagliptin vs. Placebo	~7.6-10.7	-0.52	Not Specified	
Linagliptin	Pooled Analysis[14]	Linagliptin vs. Placebo (Monotherapy)	Not Specified	-0.69	24
Pooled Analysis[15]	Linagliptin 5 mg vs. Placebo	8.2	-0.63	18	
Pooled Analysis[15]	Linagliptin 5 mg vs. Placebo	8.2	-0.58	24	

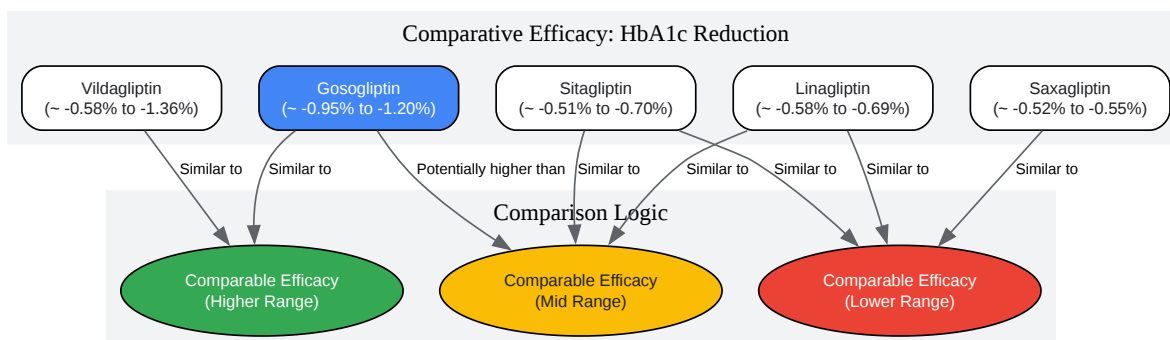
Experimental Protocols

The methodologies for the cited key experiments are outlined below. These protocols are based on the descriptions provided in the published studies.

Generalized Phase 3 Clinical Trial Workflow for DPP-4 Inhibitors

The clinical trials for **Gosogliptin** and its comparators generally follow a standard workflow for assessing the efficacy and safety of new antidiabetic agents.





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